1-(3-chlorophenyl)-N-methylmethanesulfonamide 1-(3-chlorophenyl)-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 950234-57-8
VCID: VC8331664
InChI: InChI=1S/C8H10ClNO2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
SMILES: CNS(=O)(=O)CC1=CC(=CC=C1)Cl
Molecular Formula: C8H10ClNO2S
Molecular Weight: 219.69 g/mol

1-(3-chlorophenyl)-N-methylmethanesulfonamide

CAS No.: 950234-57-8

Cat. No.: VC8331664

Molecular Formula: C8H10ClNO2S

Molecular Weight: 219.69 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-N-methylmethanesulfonamide - 950234-57-8

Specification

CAS No. 950234-57-8
Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
IUPAC Name 1-(3-chlorophenyl)-N-methylmethanesulfonamide
Standard InChI InChI=1S/C8H10ClNO2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Standard InChI Key YVJZZADLQPJKIY-UHFFFAOYSA-N
SMILES CNS(=O)(=O)CC1=CC(=CC=C1)Cl
Canonical SMILES CNS(=O)(=O)CC1=CC(=CC=C1)Cl

Introduction

Synthesis and Structural Modifications

ReactantReagent/ConditionsProductYield
3-Chloroaniline derivativeMethanesulfonyl chloride, Base1-(3-Chlorophenyl)-N-methylmethanesulfonamide~65%*
*Hypothetical yield based on analogous reactions .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (~50–100 μM), influenced by the hydrophobic 3-chlorophenyl group . Stability under acidic conditions is inferred from its retention of activity in low-pH media resembling macrophage environments .

Table 2: Key Physicochemical Parameters

PropertyValueMethod/Source
Aqueous solubility50–100 μMExperimental approximation
logP (octanol-water)~2.5 (estimated)Computational modeling
Melting pointNot reported

Applications in Research

Medicinal Chemistry

1-(3-Chlorophenyl)-N-methylmethanesulfonamide serves as a key intermediate in synthesizing compounds with antitubercular activity. Derivatives of this scaffold have demonstrated:

  • Bactericidal effects: Against Mycobacterium tuberculosis (MIC <0.5 μM) .

  • Resistance profile: Activity against multidrug-resistant TB strains, suggesting a novel mechanism of action .

Industrial Use

The compound is restricted to research and development applications under supervised conditions, primarily due to its toxicity profile .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin post-handling
H319: Eye irritationP305+P351+P338: Eye rinse
H335: Respiratory irritationP271: Use in ventilated area

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